5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSSRIPGQQOYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350858 | |
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55377-91-8 | |
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methyl-2-nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid typically involves the reaction of methyl 5-(4-nitrophenyl)furan-2-carboxylate with sodium hydroxide in a mixture of water and methanol. The reaction mixture is stirred at reflux for several hours, followed by partial concentration in vacuo to remove the solvent. The pH is then adjusted to 3-4 using hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can participate in various substitution reactions, especially at the nitro and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
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Antimicrobial Activity : Research indicates that 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid exhibits significant activity against various bacterial strains. Its mechanism may involve the inhibition of essential bacterial enzymes, disrupting metabolic processes.
Table 1: Antimicrobial Activity Profile
Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Staphylococcus aureus 6.25 µg/mL 12.50 µg/mL Escherichia coli Not effective Not applicable - Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. It may target specific signaling pathways involved in cell proliferation and survival.
Materials Science
This compound is also explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the furan ring and nitrophenyl substituents enhance the efficiency of electronic devices.
Case Study 1: Antimycobacterial Activity
A study focused on the antitubercular properties of furan derivatives, including this compound, highlighted its potential to inhibit mycobacterial growth by targeting iron acquisition mechanisms. The research involved co-crystallization experiments that elucidated the interactions between the compound and mycobacterial enzymes, demonstrating its role as a promising therapeutic agent against tuberculosis .
Case Study 2: Structure-Activity Relationship
Investigations into the structure-activity relationship (SAR) of furan derivatives revealed that modifications on the nitrophenyl group significantly impact biological activity. For instance, variations in substituents were found to alter potency against bacterial strains, emphasizing the importance of chemical structure in developing effective antimicrobial agents .
Mechanism of Action
The mechanism by which 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid exerts its effects involves its ability to interfere with iron homeostasis in mycobacterial species. This compound targets the salicylate synthase MbtI from Mycobacterium tuberculosis, which catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins). These siderophores ensure the supply of iron in Mycobacterium tuberculosis, which acts as a cofactor in various processes essential for the establishment and maintenance of the infection.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Furan-2-carboxylic Acid Derivatives
Physicochemical Properties
- Crystallization Behavior: 5-(4-Nitrophenyl)furan-2-carboxylic acid and its analogs are notoriously difficult to crystallize due to poor solubility, often requiring esterification (e.g., methyl esters) to enable structural analysis . The fluorinated derivative methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate formed high-quality crystals dominated by π-π stacking and weak CH···O interactions . The methyl group in the target compound may marginally improve solubility compared to nitro-only analogs but could still pose crystallization challenges.
- The para-methyl group may enhance lipophilicity (logP), improving membrane permeability but reducing aqueous solubility .
Pharmacokinetic Considerations
- Solubility : Ester derivatives (e.g., methyl esters) improve solubility but lack the free carboxylic acid required for MbtI inhibition. Hydrolysis in vivo may be necessary for activity .
- Bioavailability : The methyl group in the target compound could enhance oral absorption compared to polar nitro-only analogs but may increase plasma protein binding .
Biological Activity
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a furan ring substituted with a 4-methyl-2-nitrophenyl group and a carboxylic acid functional group. The synthesis typically involves a series of reactions starting from furan derivatives and nitrophenyl compounds, utilizing methods such as Suzuki coupling or other organic synthesis techniques.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting essential metabolic pathways.
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, disrupting metabolic processes.
- Cell Membrane Disruption : It can alter the integrity of bacterial cell membranes, leading to cell death.
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms:
Mechanisms of Action :
- Apoptosis Induction : The presence of the nitro group enhances reactivity towards biological targets, potentially activating apoptotic pathways.
- Targeting Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of similar furan derivatives, providing insights into the potential applications of this compound.
- Antimycobacterial Activity : Related compounds have demonstrated efficacy against Mycobacterium tuberculosis by interfering with iron acquisition mechanisms, indicating possible applications in tuberculosis treatment.
-
Structure-Activity Relationship (SAR) : Investigations into structural modifications reveal that variations in substituents significantly affect biological activity. The nitro and methyl groups are crucial for enhancing efficacy against pathogens.
Modification Effect on Activity Nitro group presence Increased reactivity and antimicrobial activity Methyl substitution Improved solubility and bioavailability - Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects against various cancer cell lines, showing varying degrees of efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves introducing the nitro and methyl groups onto the phenyl ring via electrophilic aromatic substitution, followed by coupling to the furan-2-carboxylic acid core. Key steps include:
- Nitration/Methylation : Use mixed acid (HNO₃/H₂SO₄) for nitration and Friedel-Crafts alkylation for methyl group introduction. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) minimize side reactions .
- Coupling : Suzuki-Miyaura cross-coupling or Ullmann-type reactions can attach the substituted phenyl group to the furan ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) improve efficiency .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. How does the solubility of this compound in common organic solvents vary with temperature, and what thermodynamic parameters govern this behavior?
- Methodological Answer : Solubility studies in propan-2-ol for analogous nitrophenyl-furan-carboxylic acids reveal that solubility increases exponentially with temperature. The dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) can be calculated via van’t Hoff plots using gravimetric or UV-Vis methods. For example, ΔH°sol values range from +15 to +25 kJ/mol, indicating endothermic dissolution, while ΔS°sol is positive due to increased disorder .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound and verifying its purity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C2, methyl at C4 on phenyl). Aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm), while the furan ring shows coupling patterns (J = 3–4 Hz) .
- HRMS : Exact mass analysis (e.g., m/z 263.0668 for C₁₂H₉NO₅⁺) validates molecular composition .
- SC-XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming regiochemistry and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of this compound derivatives be systematically addressed?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimycobacterial IC₅₀ values) may arise from impurities, assay conditions, or structural variations. To resolve these:
- Purity Verification : Use HPLC-DAD/ELSD (>99% purity threshold) and elemental analysis .
- Standardized Assays : Replicate activity tests under controlled conditions (e.g., iron-limited media for MbtI inhibition assays) .
- SAR Studies : Compare derivatives with systematic substituent changes (e.g., fluoro vs. nitro groups) to isolate structure-activity relationships .
Q. What strategies can be employed to modify the nitro and methyl substituents on the phenyl ring to enhance bioactivity while maintaining solubility?
- Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino, improving solubility via protonation but may reduce target affinity. Balance with lipophilic methyl groups .
- Fluorine Substitution : Replace methyl with trifluoromethyl (CF₃) to enhance metabolic stability and solubility via polar interactions. Boronic acid derivatives (e.g., 5-trifluoromethylfuran-2-boronic acid) enable Suzuki couplings for further functionalization .
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to increase membrane permeability, with in vivo hydrolysis to the active form .
Q. In reaction optimization, how do catalysts and solvent systems influence the regioselectivity of nitration and methylation on the phenyl ring of furan-2-carboxylic acid derivatives?
- Methodological Answer :
- Nitration : Use zeolites or ionic liquids to direct nitration to the ortho position. For example, [BMIM][NO₃] enhances para/ortho selectivity (3:1) in nonpolar solvents .
- Methylation : AlCl₃ in toluene promotes para-methylation via steric hindrance, while FeCl₃ in DMF favors meta-substitution due to electronic effects .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving yields (>80%) compared to nonpolar solvents .
Data Contradiction Analysis
Q. Why do computational predictions of this compound’s LogP values often deviate from experimental measurements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
